molecular formula C12H15NO4 B1313499 Ethyl 3-(4-methoxyanilino)-3-oxopropanoate CAS No. 5382-15-0

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate

Cat. No. B1313499
CAS RN: 5382-15-0
M. Wt: 237.25 g/mol
InChI Key: OQWGDDYVTJJPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, also known as EMOP, is a synthetic organic compound used in scientific research for its various biochemical and physiological effects. It is a member of the oxoisoaporphine alkaloid family and is structurally similar to other alkaloids such as apomorphine and morphine.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves its interaction with various molecular targets in the body such as enzymes and receptors. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also acts as an agonist for dopamine receptors, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also has anti-inflammatory and antioxidant properties, which can help protect the body from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in lab experiments is its ability to selectively target specific molecular targets in the body, which can help researchers better understand the mechanisms underlying various diseases. However, one of the limitations of using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on Ethyl 3-(4-methoxyanilino)-3-oxopropanoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in the body, which can help optimize its therapeutic potential.

Synthesis Methods

The synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure Ethyl 3-(4-methoxyanilino)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In Parkinson's disease, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In Alzheimer's disease, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been shown to improve cognitive function and memory by inhibiting the formation of beta-amyloid plaques.

properties

IUPAC Name

ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWGDDYVTJJPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489299
Record name Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate

CAS RN

5382-15-0
Record name Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.